![molecular formula C16H21F3N2O2 B2940910 N-(1-(2-methoxyethyl)piperidin-4-yl)-4-(trifluoromethyl)benzamide CAS No. 1421460-06-1](/img/structure/B2940910.png)
N-(1-(2-methoxyethyl)piperidin-4-yl)-4-(trifluoromethyl)benzamide
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Description
N-(1-(2-methoxyethyl)piperidin-4-yl)-4-(trifluoromethyl)benzamide, commonly known as 'MTB', is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTB is a synthetic compound that belongs to the class of benzamide derivatives.
Scientific Research Applications
Sigma Receptor Scintigraphy in Breast Cancer Diagnosis
Research demonstrates the potential of N-(1-(2-methoxyethyl)piperidin-4-yl)-4-(trifluoromethyl)benzamide derivatives for imaging breast cancer through sigma receptor scintigraphy. These compounds preferentially bind to sigma receptors overexpressed in breast cancer cells, enabling the visualization of primary breast tumors in vivo. This application offers a noninvasive method to assess tumor proliferation, contributing significantly to breast cancer diagnostics and treatment planning (Caveliers et al., 2002).
Enhancing Gastrointestinal Motility
Benzamide derivatives of N-(1-(2-methoxyethyl)piperidin-4-yl)-4-(trifluoromethyl)benzamide have been synthesized and evaluated for their effects on gastrointestinal motility, showing promise as selective serotonin 4 receptor agonists. These compounds have the potential to accelerate gastric emptying and increase the frequency of defecation, indicating their utility in developing prokinetic agents with reduced side effects. This research suggests a novel therapeutic approach for disorders related to gastrointestinal motility (Sonda et al., 2004).
Neuroleptic Activity
Studies have also explored the neuroleptic (antipsychotic) activity of N-(1-(2-methoxyethyl)piperidin-4-yl)-4-(trifluoromethyl)benzamide analogs. These compounds show inhibitory effects on apomorphine-induced stereotyped behavior in rats, indicating their potential use in treating psychosis. The neuroleptic activity of these compounds provides a basis for developing new treatments for mental health disorders, showcasing the versatile therapeutic applications of N-(1-(2-methoxyethyl)piperidin-4-yl)-4-(trifluoromethyl)benzamide derivatives (Iwanami et al., 1981).
Cancer Therapy
N-(1-(2-methoxyethyl)piperidin-4-yl)-4-(trifluoromethyl)benzamide and its derivatives are under investigation for their role in cancer therapy. These compounds exhibit a range of biological activities, including selective inhibition of tyrosine kinases, which are crucial for cancer cell proliferation and survival. The ongoing research into the metabolism and pharmacokinetics of these compounds in cancer patients highlights their potential as novel antineoplastic agents, offering new avenues for cancer treatment (Gong et al., 2010).
properties
IUPAC Name |
N-[1-(2-methoxyethyl)piperidin-4-yl]-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O2/c1-23-11-10-21-8-6-14(7-9-21)20-15(22)12-2-4-13(5-3-12)16(17,18)19/h2-5,14H,6-11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVJYBUJXLGOKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)NC(=O)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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